

Spectroscopic Comparison of 1-Isocyanato-3,5-dimethoxybenzene and Its Derivatives

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Compound of Interest

Compound Name: 1-Isocyanato-3,5-dimethoxybenzene

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A comprehensive guide to the spectroscopic characteristics of **1-isocyanato-3,5-dimethoxybenzene** and related compounds, providing predicted and experimental data for researchers, scientists, and drug development professionals.

This guide offers a detailed spectroscopic comparison of **1-isocyanato-3,5-dimethoxybenzene** and its key derivatives. Due to the limited availability of experimental data for **1-isocyanato-3,5-dimethoxybenzene**, this document presents computationally predicted spectroscopic data alongside experimentally obtained data for structurally similar and precursor compounds. This approach provides valuable insights for the identification and characterization of this compound and its analogs in a research and development setting.

Introduction

1-isocyanato-3,5-dimethoxybenzene is a molecule of interest in organic synthesis and medicinal chemistry due to the reactive isocyanate functional group and the presence of the 3,5-dimethoxybenzene scaffold, which is found in various biologically active compounds. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of its predicted spectroscopic data with the experimental data of its immediate precursor, 3,5-dimethoxyaniline, and other relevant analogs.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for **1-isocyanato-3,5-dimethoxybenzene** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted and Experimental, 400 MHz, CDCl₃)

Compound	Ar-H (ppm)	-OCH ₃ (ppm)	Other (ppm)
1-Isocyanato-3,5-dimethoxybenzene (Predicted)	6.3 (t, 1H, H4), 6.2 (d, 2H, H2, H6)	3.75 (s, 6H)	-
3,5-Dimethoxyaniline (Experimental)[1]	6.0 (t, 1H, H4), 5.9 (d, 2H, H2, H6)	3.7 (s, 6H)	3.6 (s, 2H, -NH ₂)
1,3,5-Trimethoxybenzene (Experimental)[2]	6.1 (s, 3H)	3.8 (s, 9H)	-

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental, 100 MHz, CDCl₃)

Compound	Ar-C (ppm)	-OCH ₃ (ppm)	-NCO (ppm)	Other (ppm)
1-Isocyanato-3,5-dimethoxybenzene (Predicted)	162 (C3, C5), 138 (C1), 100 (C4), 98 (C2, C6)	55	125	-
3,5-Dimethoxyaniline (Experimental)[1]	161 (C3, C5), 148 (C1), 94 (C4), 93 (C2, C6)	55	-	-
1,3,5-Trimethoxybenzene (Experimental)	163 (C1, C3, C5), 94 (C2, C4, C6)	55	-	-

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	N=C=O Stretch	N-H Stretch	C-O Stretch (Ar-OCH ₃)	C-H Stretch (Aromatic)
1-Isocyanato-3,5-dimethoxybenzene (Predicted)	~2270 (strong, sharp)	-	~1205, ~1065	~3070
Phenyl Isocyanate (Experimental)[3]	~2275 (strong, sharp)	-	-	~3060
3,5-Dimethoxyaniline (Experimental)[4]	-	~3400, ~3320	~1200, ~1050	~3050

Mass Spectrometry

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
1-Isocyanato-3,5-dimethoxybenzene (Predicted)	179	151, 136, 122, 108
3,5-Dimethoxyaniline (Experimental)[1][5][6]	153	138, 124, 110, 95

Experimental Protocols

The experimental data cited in this guide were obtained using standard spectroscopic techniques. General protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy

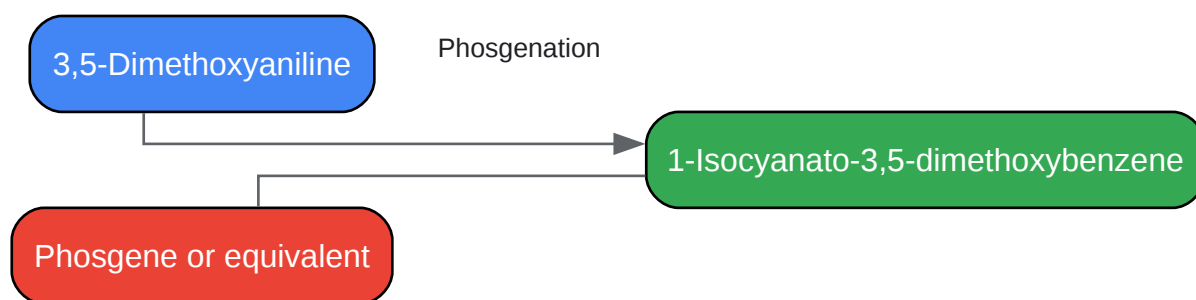
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Absorbance frequencies are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Visualization of Synthesis Pathway

The synthesis of **1-isocyanato-3,5-dimethoxybenzene** commonly proceeds from its aniline precursor, 3,5-dimethoxyaniline. The following diagram illustrates this key synthetic transformation.

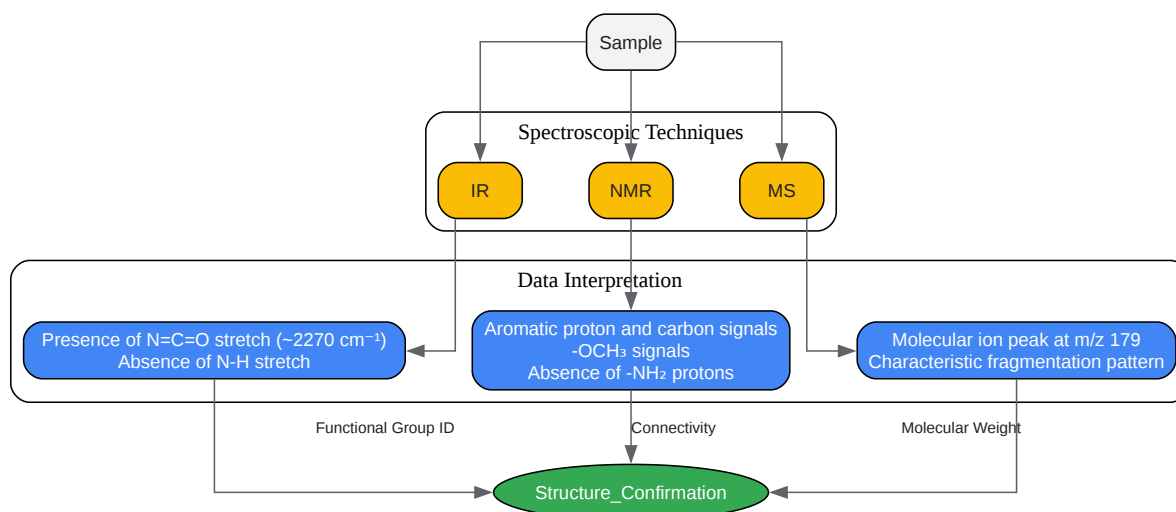


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Caption: Synthesis of **1-isocyanato-3,5-dimethoxybenzene**.

Logical Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the spectroscopic identification and characterization of **1-isocyanato-3,5-dimethoxybenzene**.



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Caption: Workflow for spectroscopic identification.

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